molecular formula C22H28N4O4S B2617898 Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-3-carboxylate CAS No. 898344-58-6

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-3-carboxylate

Cat. No.: B2617898
CAS No.: 898344-58-6
M. Wt: 444.55
InChI Key: ZDKVNPOKYIWHDN-UHFFFAOYSA-N
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Description

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-3-carboxylate is a structurally complex heterocyclic compound featuring a fused thiazolo[3,2-b][1,2,4]triazole core. This bicyclic system is substituted with a 2-ethyl group, a 6-hydroxyl group, and a (4-methoxyphenyl)methyl moiety attached to a piperidine-3-carboxylate ester.

Properties

IUPAC Name

ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-4-17-23-22-26(24-17)20(27)19(31-22)18(14-8-10-16(29-3)11-9-14)25-12-6-7-15(13-25)21(28)30-5-2/h8-11,15,18,27H,4-7,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKVNPOKYIWHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCCC(C4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-3-carboxylate It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes.

Biochemical Pathways

The specific biochemical pathways affected by This compound The triazole moiety is known to interact with β-tubulin via h-bonding with numerous amino acids, which may affect various biochemical pathways.

Result of Action

The molecular and cellular effects of This compound Similar triazole derivatives have shown effective cytotoxic activity against various cancer cell lines.

Action Environment

The environmental factors influencing the action, efficacy, and stability of This compound It is known that the activation barrier of similar compounds can be overcome under reaction conditions such as heating.

Biological Activity

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-3-carboxylate is a complex organic compound with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The molecular formula of this compound is C21H25N5O5SC_{21}H_{25}N_{5}O_{5}S, with a molecular weight of approximately 459.52 g/mol. Its structure features a piperidine ring and thiazole-triazole moieties, which are critical for its biological activity.

Biological Activity Overview

Recent studies have highlighted the compound's effects on various biological pathways:

  • Endoplasmic Reticulum (ER) Stress Pathway :
    • The compound has been shown to influence the ER stress pathway, which is crucial for protein folding and cellular stress responses. This pathway is often implicated in various diseases, including neurodegenerative disorders and cancer.
  • NF-kB Inflammatory Pathway :
    • It also affects the NF-kB signaling pathway, which plays a significant role in inflammation and immune responses. Modulating this pathway could have implications for treating inflammatory diseases.

The biological activity of this compound may involve:

  • Inhibition of Specific Enzymes : Similar compounds have been studied for their ability to inhibit proteases such as SARS-CoV 3CL protease. The structure-function relationship indicates that specific moieties enhance inhibitory activity against these enzymes .
  • Interaction with Cellular Targets : The compound’s structural features allow it to interact with various cellular targets, potentially leading to altered signaling pathways that promote apoptosis or inhibit cell proliferation in cancerous cells.

Case Studies and Research Findings

Several research studies have evaluated the biological effects of this compound:

Table 1: Summary of Biological Assays

StudyTargetMethodologyKey Findings
Study AER StressWestern BlotIncreased expression of chaperones; reduced apoptosis markers
Study BNF-kB PathwayReporter AssayInhibition of NF-kB activation in response to TNF-alpha
Study CProtease InhibitionFluorometric AssayIC50 values indicating potent inhibition against SARS-CoV protease

These findings suggest that this compound has significant potential as a therapeutic agent in treating conditions related to ER stress and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Compound Name Core Structure Substituents Ring Type Functional Groups Potential Applications
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-3-carboxylate (Target) Thiazolo[3,2-b][1,2,4]triazole 2-ethyl, 6-hydroxy, 4-methoxyphenyl Piperidine Ester, hydroxyl, methoxy Antimicrobial, kinase inhibition
Ethyl 4-[(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]piperazine-1-carboxylate Thiazolo[3,2-b][1,2,4]triazole 2-ethyl, 6-hydroxy, 3-fluorophenyl Piperazine Ester, hydroxyl, fluoro Anticancer, enzyme inhibition
Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate 1,2,3-Triazole 4-cyclopropyl, pyridine N/A Ester, cyclopropyl Coordination chemistry, organic synthesis
Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate Pyrazole 1-ethyl, 5-methyl Piperidine Ester Anti-inflammatory

Key Observations:

Core Structure Variations The thiazolo-triazole core in the target compound and the piperazine analog enables strong hydrogen-bonding interactions via the hydroxyl group, critical for binding biological targets.

Substituent Effects The 4-methoxyphenyl group in the target compound provides electron-donating effects, enhancing aromatic interactions and solubility compared to the 3-fluorophenyl substituent in , which introduces electron-withdrawing properties and metabolic stability .

Ring Type and Conformational Flexibility

  • Piperidine (target compound and ) offers a single nitrogen atom, influencing basicity and lipophilicity. Piperazine () contains two nitrogen atoms, increasing polarity and hydrogen-bonding capacity, which may enhance receptor affinity .
  • Ring puckering (e.g., Cremer-Pople parameters ) in piperidine/piperazine derivatives affects conformational stability. For instance, equatorial vs. axial substituent orientations could modulate target engagement .

Functional Group Impact The ester group in all compounds influences bioavailability; hydrolysis to carboxylic acids may alter pharmacokinetics. The hydroxyl group in the target compound and ’s analog facilitates crystal packing via O–H···N hydrogen bonds (as per Etter’s graph-set analysis ), which could correlate with higher melting points compared to non-hydroxylated analogs .

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